(6)-Gingerol

Antioxidant Free Radical Scavenging DPPH Assay

-Gingerol is the principal pungent phenolic phytochemical found in fresh ginger (Zingiber officinale) rhizomes, belonging to a homologous series of gingerols that differ by the length of their unbranched alkyl side chains. It is the most abundant gingerol in fresh material, with its content typically being at least three times greater than that of the less abundant -gingerol and -gingerol.

Molecular Formula C17H26O4
Molecular Weight 294.4 g/mol
CAS No. 23513-14-6
Cat. No. B1664683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6)-Gingerol
CAS23513-14-6
Synonyms(6)-gingerol
10-gingerol
6-gingerol
gingerol
Molecular FormulaC17H26O4
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
InChIInChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1
InChIKeyNLDDIKRKFXEWBK-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide: Why Sourcing Pure [6]-Gingerol (CAS 23513-14-6) Matters for Your Research


[6]-Gingerol is the principal pungent phenolic phytochemical found in fresh ginger (Zingiber officinale) rhizomes, belonging to a homologous series of gingerols that differ by the length of their unbranched alkyl side chains [1]. It is the most abundant gingerol in fresh material, with its content typically being at least three times greater than that of the less abundant [10]-gingerol and [8]-gingerol [1]. While sharing a core vanillyl moiety with other gingerols and the structurally related [6]-shogaol, the specific length of its alkyl chain and the absence of an α,β-unsaturated ketone moiety confer a unique profile of stability, metabolism, and biological activity that directly impacts its suitability for specific experimental and industrial applications [2].

Why a Generic 'Ginger Extract' Cannot Substitute for Pure [6]-Gingerol


Substituting pure [6]-gingerol with a crude ginger extract or an alternative gingerol analog (e.g., [8]-gingerol, [10]-gingerol, or [6]-shogaol) is not scientifically sound due to fundamental differences in their structure-activity relationships. [6]-gingerol exhibits markedly distinct potency in specific assays compared to its longer-chain analogs; for instance, it is a significantly less potent inhibitor of T lymphocyte proliferation than [10]-gingerol [1]. Furthermore, the interconversion kinetics and in vivo stability of [6]-gingerol and [6]-shogaol are vastly different, with [6]-gingerol demonstrating a much larger clearance in its conversion to [6]-shogaol than the reverse reaction [2]. These quantitative disparities in bioactivity and pharmacokinetics necessitate the use of the defined, pure compound to ensure experimental reproducibility and predictable performance in formulation development.

Quantitative Evidence for Selecting [6]-Gingerol Over Closest Analogs


Comparison of Antioxidant Capacity: [6]-Gingerol vs. Other Gingerols and Shogaols

In a direct comparative study, [6]-gingerol demonstrated an IC50 of 26.3 μM for DPPH radical scavenging, which is 1.35-fold and 2.5-fold less potent than [8]-gingerol (IC50 = 19.47 μM) and [10]-gingerol (IC50 = 10.47 μM), respectively [1]. Furthermore, [6]-gingerol was 3.3-fold less potent than [6]-shogaol (IC50 = 8.05 μM) in the same assay [1].

Antioxidant Free Radical Scavenging DPPH Assay

TRPV1 Ion Channel Activation: [6]-Gingerol vs. Capsaicin as a Reference Agonist

[6]-Gingerol is a well-characterized agonist of the human TRPV1 ion channel, with a reported EC50 of 3.3 μM, which is approximately 3,300-fold less potent than the prototypical agonist capsaicin (EC50 ~1 nM) [1][2]. This establishes [6]-gingerol as a moderate-affinity ligand suitable for studying distinct activation kinetics or for applications where the extreme potency of capsaicin is undesirable.

TRPV1 Pain Neuroscience Ion Channel

Anti-Inflammatory Selectivity: [6]-Gingerol vs. [10]-Gingerol in T-Lymphocyte Suppression

A direct comparative study on murine T lymphocytes revealed that [6]-gingerol is a significantly weaker immunosuppressant than its longer-chain analog [10]-gingerol [1]. Specifically, while all three gingerols inhibited DNA synthesis, only [8]-gingerol and [10]-gingerol, but not [6]-gingerol, inhibited the expression of the activation markers CD25 and CD69, as well as IL-2 synthesis [1]. Furthermore, exogenous IL-2 enhanced T lymphocyte proliferation in the presence of [6]-gingerol but could not rescue proliferation in the presence of [8]- or [10]-gingerol [1].

Immunology Inflammation T Lymphocytes Cytokine

CYP-Mediated Metabolic Stability: [6]-Gingerol Exhibits Slower Phase I Metabolism than [10]-Gingerol

A study using pooled human liver microsomes (HLM) found that the efficiency of NADPH-dependent hydrogenation metabolism increases with carbon chain length. The intrinsic clearance (CLint) for the formation of hydrogenated metabolites was 1.41 μL min⁻¹ mg⁻¹ for [6]-gingerol, which is 5.5-fold and 10-fold slower than that for [8]-gingerol (7.79 μL min⁻¹ mg⁻¹) and [10]-gingerol (14.11 μL min⁻¹ mg⁻¹), respectively [1].

Drug Metabolism Pharmacokinetics Cytochrome P450 ADME

Natural Abundance and Extraction Feasibility: [6]-Gingerol is the Predominant Species in Fresh Ginger

In fresh ginger, [6]-gingerol is the most abundant gingerol. Quantitative HPLC analysis of fresh Australian ginger varieties found average contents of 215 mg kg⁻¹ for [6]-gingerol, compared to 75 mg kg⁻¹ for [8]-gingerol and 73 mg kg⁻¹ for [10]-gingerol [1]. This represents a [6]:[8]:[10]-gingerol ratio of approximately 2.87:1:0.97 [1]. A study on Indian ginger found even more pronounced differences, with a ratio of 5.79:0.77:1 [1].

Natural Product Chemistry Extraction Quality Control Source Material

Evidence-Based Application Scenarios for Procuring Pure [6]-Gingerol


Neuroscience Research: A Moderate-Affinity TRPV1 Agonist for Investigating Non-Desensitizing Activation

Procurement of pure [6]-gingerol is optimal for neuroscience studies investigating TRPV1 channel physiology. Its EC50 of 3.3 μM [1] positions it as a moderate-affinity agonist, allowing for the study of channel activation kinetics and downstream signaling without the rapid and profound desensitization or cytotoxicity often induced by the extremely potent agonist capsaicin (EC50 ~1 nM) [1][2]. This makes it a superior tool for dissecting subtle modulatory effects on the TRPV1 channel.

Immunology Studies: Exploring Gingerol-Mediated Effects with Reduced T-Cell Suppression

For immunology researchers focused on the anti-inflammatory properties of ginger constituents but aiming to avoid the confounding variable of broad T-lymphocyte suppression, [6]-gingerol is the precise choice. Unlike [10]-gingerol, [6]-gingerol does not inhibit T-cell activation markers CD25 and CD69, nor does it block IL-2 synthesis or downstream signaling [3]. This functional selectivity allows for a cleaner interrogation of alternative anti-inflammatory pathways without the potent immunosuppressive effects associated with longer-chain analogs.

ADME & Drug Metabolism Profiling: A Model Compound with Slower Phase I Hepatic Clearance

In drug metabolism and pharmacokinetic (DMPK) studies, [6]-gingerol serves as a distinct model substrate. Its rate of hydrogenation by human liver microsomes (CLint = 1.41 μL min⁻¹ mg⁻¹) is 5.5-fold and 10-fold slower than that of [8]-gingerol and [10]-gingerol, respectively [4]. This differential metabolic stability is critical for in vitro-in vivo extrapolation (IVIVE) studies and for research programs aiming to develop formulations with enhanced metabolic stability relative to other gingerols.

Formulation Development for Topical or Cosmetic Products: Balancing Bioactivity with Stability

For industrial product developers formulating with ginger bioactives, [6]-gingerol offers a unique balance. Its moderate antioxidant capacity (DPPH IC50 = 26.3 μM) [5] is lower than the highly reactive [6]-shogaol, potentially translating to better long-term formulation stability. Furthermore, as the principal pungent component in fresh ginger, it is the reference standard for achieving the characteristic organoleptic profile associated with fresh ginger extracts, making it essential for sensory quality control in flavor and fragrance applications.

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